molecular formula C7H7BrS B117186 3-(5-Bromo-2-thienyl)-1-propene CAS No. 159013-60-2

3-(5-Bromo-2-thienyl)-1-propene

Cat. No.: B117186
CAS No.: 159013-60-2
M. Wt: 203.1 g/mol
InChI Key: DCROCGAIWXCJHW-UHFFFAOYSA-N
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Description

Contextualization of Thiophene-Based Compounds in Contemporary Chemical Sciences

Thiophene (B33073) and its derivatives are a prominent class of heterocyclic compounds that hold a central position in chemical sciences. bldpharm.com Consisting of a five-membered aromatic ring containing a sulfur atom, thiophenes are recognized for their versatile applications, ranging from pharmaceuticals and agrochemicals to advanced materials. cymitquimica.comresearchgate.net In medicinal chemistry, the thiophene nucleus is a privileged scaffold, present in numerous marketed drugs exhibiting anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. bldpharm.comcymitquimica.combldpharm.com The structural similarity of the thiophene ring to benzene (B151609) allows it to act as a bioisostere, often enabling the replacement of a benzene ring in a biologically active compound without a loss of activity. researchgate.netresearchgate.net Furthermore, thiophene-containing polymers are at the forefront of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their excellent charge transport properties. rsc.org

Significance of Halogenated Alkenyl Thiophenes in Organic Synthesis and Materials Science

The introduction of halogen atoms and alkenyl groups onto the thiophene core significantly enhances its synthetic utility and modulates its physicochemical properties. Halogenated thiophenes, particularly bromo- and iodo-thiophenes, are crucial intermediates in organic synthesis. The carbon-halogen bond serves as a highly effective reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. jcu.edu.auresearchgate.net This capability is fundamental for constructing complex molecular architectures and conjugated polymers.

The concurrent presence of an alkenyl (e.g., propene) substituent provides an additional site for chemical modification. The double bond can participate in polymerization reactions, allowing these molecules to serve as monomers for advanced functional materials. jcu.edu.au It can also be subjected to a wide range of transformations, including oxidation, reduction, and addition reactions, further expanding its synthetic versatility. This dual functionality makes halogenated alkenyl thiophenes powerful building blocks for designing materials with tailored electronic and optical properties for applications like organic solar cells. rsc.org

Research Objectives and Scope: Comprehensive Analysis of 3-(5-Bromo-2-thienyl)-1-propene

This article provides a comprehensive analysis of a specific halogenated alkenyl thiophene: this compound. The primary objective is to present a detailed account of its chemical properties, focusing exclusively on its synthesis, spectroscopic characterization, chemical reactivity, and applications. The scope is strictly defined to cover the established synthetic routes, the interpretation of its spectral data (NMR, IR, and MS), the exploration of its reactivity at both the C-Br bond and the propene moiety, and its role as a precursor in organic synthesis and materials science. This focused investigation aims to provide an authoritative and scientifically accurate resource on this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-prop-2-enylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-2-3-6-4-5-7(8)9-6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCROCGAIWXCJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434140
Record name 3-(5-BROMO-2-THIENYL)-1-PROPENE
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Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159013-60-2
Record name 2-Bromo-5-(2-propen-1-yl)thiophene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-BROMO-2-THIENYL)-1-PROPENE
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Mechanistic Investigations and Reaction Pathways

Detailed Mechanistic Studies of Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful tools for the functionalization of 3-(5-Bromo-2-thienyl)-1-propene, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of complex organic molecules and polymers.

Oxidative Addition and Reductive Elimination in Cross-Coupling Processes

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromine atom on the thiophene (B33073) ring of this compound makes it an excellent substrate for such transformations. The mechanism of these reactions, particularly those catalyzed by palladium or nickel complexes, hinges on a catalytic cycle involving oxidative addition and reductive elimination steps. libretexts.orgwikipedia.org

The catalytic cycle typically begins with a low-valent metal complex, for instance, a Pd(0) species. libretexts.org In the oxidative addition step, the C-Br bond of the thiophene ring inserts into the metal center. wikipedia.orglibretexts.org This process increases the oxidation state and coordination number of the metal, forming a new organometallic intermediate. wikipedia.org For this to occur, the metal complex must have a vacant coordination site. wikipedia.org

Following oxidative addition, a second component, such as an organometallic reagent (in Suzuki or Stille couplings) or an alkene (in Heck couplings), is introduced to the metal center, often through a process called transmetalation. The final key step is reductive elimination , where the two organic fragments are coupled together, forming a new C-C bond and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org Reductive elimination is the reverse of oxidative addition and is favored when the newly formed bond is strong. wikipedia.org For this step to proceed, the two groups to be coupled must be situated adjacent to each other in the metal's coordination sphere. wikipedia.org

Table 1: Key Steps in a Generic Pd-Catalyzed Cross-Coupling Cycle

StepDescriptionChange in Metal Center
Oxidative Addition The C-Br bond of this compound adds to the Pd(0) catalyst.Pd(0) is oxidized to Pd(II). The coordination number increases.
Transmetalation An organometallic reagent transfers its organic group to the Pd(II) complex.The organic groups are brought together on the palladium center.
Reductive Elimination The two organic groups on the Pd(II) complex are coupled, forming the final product.Pd(II) is reduced back to Pd(0). The coordination number decreases.

This table outlines the fundamental transformations at the metal center during a typical cross-coupling reaction involving an aryl halide.

C–H Activation Mechanisms in Thiophene Functionalization

While cross-coupling reactions traditionally rely on pre-functionalized substrates like aryl halides, direct C-H activation has emerged as a more atom-economical strategy. pkusz.edu.cn In the context of this compound, C-H activation can be directed to specific positions on the thiophene ring, often facilitated by a directing group. pkusz.edu.cn

The mechanism of C-H activation typically involves the coordination of a transition metal catalyst to the thiophene ring. The catalyst then cleaves a C-H bond, forming a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners, such as alkenes or alkynes, to form a new C-C bond. The final step involves the regeneration of the active catalyst.

For instance, rhodium(III)-catalyzed C-H activation can be used to couple arenes with alkenes. pkusz.edu.cn The catalytic cycle may involve the coordination of the rhodium catalyst to the thiophene, followed by C-H bond cleavage to form a rhodacycle. This intermediate can then undergo migratory insertion with an alkene, followed by reductive elimination to yield the functionalized product and regenerate the rhodium catalyst.

Catalyst Resting States and Ligand Effects in Polymerization Dynamics

The propene group of this compound makes it a valuable monomer for the synthesis of functional polymers through transition metal-catalyzed polymerization. The performance of the catalyst in these reactions is significantly influenced by the nature of the ligands coordinated to the metal center and the formation of catalyst resting states. researchgate.net

Ligands play a crucial role in tuning the electronic and steric properties of the catalyst, which in turn affects the rate of polymerization, the molecular weight of the resulting polymer, and its stereochemistry. mdpi.com For example, in ethylene (B1197577) polymerization catalyzed by nickel complexes, the ligand structure can influence the rate of chain transfer and termination, thereby controlling the polymer's properties. mdpi.com

The catalyst resting state is the most stable species in the catalytic cycle and its characterization provides valuable insights into the reaction mechanism. researchgate.net In some polymerization systems, the resting state may be an off-cycle species that is in equilibrium with the active catalyst. Understanding the nature of the resting state can help in designing strategies to improve catalyst activity and stability. For example, in certain dehydropolymerization reactions, the resting state has been identified as a key intermediate in the catalytic cycle. researchgate.net

Electrophilic and Nucleophilic Reaction Pathways

Beyond transition metal-catalyzed reactions, the thiophene ring and the propene double bond of this compound are susceptible to electrophilic and nucleophilic attacks, respectively.

Electrophilic Substitution on Thiophene Rings

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. uobasrah.edu.iq The reactivity of thiophene towards electrophiles is significantly higher than that of benzene (B151609). uobasrah.edu.iq In this compound, the bromine atom and the allyl group influence the regioselectivity of the substitution. The bromine atom is a deactivating but ortho-, para-directing group, while the allyl group is weakly activating. Electrophilic attack is generally favored at the C5 position if available, otherwise at the C3 or C4 positions. uobasrah.edu.iq

Nucleophilic Additions to the Propene Double Bond (e.g., Sulfenofunctionalization)

The double bond of the propene group is susceptible to nucleophilic attack, particularly after activation by an electrophile. A notable example is sulfenofunctionalization , where a sulfur-containing group and a nucleophile are added across the double bond. This type of reaction allows for the introduction of both a sulfur atom and another functional group in a single step, providing a versatile route to more complex molecules.

Stereochemical Aspects of Reactions Involving the Propene Moiety

While specific experimental data for this compound is scarce, the principles of stereoselective synthesis allow for predictions regarding its behavior in several important classes of reactions.

Epoxidation:

The epoxidation of the propene double bond would introduce a chiral epoxide ring. The stereochemical outcome of this reaction is highly dependent on the chosen reagent and catalyst.

Achiral Epoxidation: Reaction with an achiral peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to produce a racemic mixture of the corresponding epoxide, (±)-2-(oxiran-2-ylmethyl)-5-bromothiophene.

Chiral Catalyst-Controlled Epoxidation: Enantioselective epoxidation can be achieved using chiral catalysts. For instance, the Shi epoxidation, which utilizes a fructose-derived ketone as an organocatalyst in the presence of Oxone, has been shown to effect stereoselective epoxidation on various olefins. nih.govnih.gov The enantioselectivity is governed by the facial bias imposed by the chiral catalyst during the oxygen transfer. For this compound, the use of a chiral ketone catalyst would likely lead to the preferential formation of one enantiomer of the epoxide. The level of enantiomeric excess (e.e.) would depend on the specific catalyst and reaction conditions. Similarly, metal-based chiral catalysts, such as manganese-salen complexes, are known to catalyze the asymmetric epoxidation of alkenes with high enantioselectivity. scripps.edu

Dihydroxylation:

The dihydroxylation of the alkene would yield a vicinal diol, 3-(5-bromo-2-thienyl)propane-1,2-diol. The stereochemistry of the diol (syn or anti) is dictated by the reaction mechanism.

Syn-Dihydroxylation: Reagents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are known to effect syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. In the context of this compound, this would result in the formation of a racemic mixture of the syn-diol.

Asymmetric Syn-Dihydroxylation: The Sharpless asymmetric dihydroxylation, which employs a catalytic amount of OsO₄ in the presence of a chiral cinchona alkaloid ligand, is a powerful method for the enantioselective synthesis of syn-diols. scripps.eduresearchgate.net The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines which face of the alkene is preferentially hydroxylated, thus leading to the formation of one enantiomer of the diol in excess. It is anticipated that the application of Sharpless conditions to this compound would provide access to either enantiomer of the corresponding syn-diol with high enantioselectivity.

Anti-Dihydroxylation: An anti-dihydroxylation, where the hydroxyl groups are added to opposite faces of the double bond, can be achieved through a two-step sequence involving epoxidation followed by acid-catalyzed ring-opening of the epoxide. As mentioned, epoxidation with an achiral reagent would lead to a racemic epoxide, which upon ring-opening would yield the racemic anti-diol. To achieve an enantiomerically enriched anti-diol, an enantioselective epoxidation would be the required first step.

Heck Reaction:

The bromine atom on the thiophene ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Heck reaction. organic-chemistry.orgwikipedia.org In a Heck reaction, the vinyl group of an alkene is coupled with an aryl or vinyl halide. While this reaction primarily involves the C-Br bond, the stereochemistry of the propene moiety can be relevant if the substrate itself acts as the alkene coupling partner.

However, a more common scenario would involve the Heck reaction of an aryl halide with this compound, where the latter acts as the alkene. The Heck reaction typically proceeds with syn-addition of the organopalladium species to the double bond, followed by a syn-β-hydride elimination. For terminal alkenes like this compound, this generally leads to the formation of the (E)-isomer of the substituted alkene product with high stereoselectivity. organic-chemistry.orglibretexts.org The use of chiral phosphine (B1218219) ligands can, in some cases, induce enantioselectivity in Heck reactions that create a new stereocenter. chim.it

The following table summarizes the expected stereochemical outcomes for these reactions on this compound, based on established methodologies.

ReactionReagent/CatalystExpected Stereochemical OutcomeProduct
Epoxidationm-CPBARacemic(±)-2-(Oxiran-2-ylmethyl)-5-bromothiophene
Chiral Ketone (Shi) / OxoneEnantioenriched(+)- or (-)-2-(Oxiran-2-ylmethyl)-5-bromothiophene
DihydroxylationOsO₄ (catalytic), NMORacemic, syn-addition(±)-syn-3-(5-Bromo-2-thienyl)propane-1,2-diol
AD-mix-α or AD-mix-βEnantioenriched, syn-addition(+)- or (-)-syn-3-(5-Bromo-2-thienyl)propane-1,2-diol
1. m-CPBA; 2. H₃O⁺Racemic, anti-addition(±)-anti-3-(5-Bromo-2-thienyl)propane-1,2-diol
Heck ReactionAryl-X, Pd catalyst, Base(E)-isomer favored(E)-1-Aryl-3-(5-bromo-2-thienyl)-1-propene

Advanced Reactivity of 3 5 Bromo 2 Thienyl 1 Propene in Chemical Transformations

Polymerization Behavior and Macromolecular Architecture Control

The presence of the brominated thiophene (B33073) moiety enables the synthesis of well-defined conjugated polymers through various transition metal-catalyzed cross-coupling reactions. These methods are foundational for creating materials with specific electronic and optoelectronic properties.

The primary route to synthesizing conjugated polymers from 3-(5-bromo-2-thienyl)-1-propene involves step-growth polycondensation. Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose, facilitating the formation of carbon-carbon bonds between monomer units to build the polymer backbone. nih.gov Nickel- and palladium-based catalytic systems are widely used for the polymerization of thiophene derivatives. nih.govrsc.org

Common methods include:

Kumada Catalyst-Transfer Polycondensation (KCTP): This method involves the reaction of a Grignard-functionalized thiophene monomer with a dihaloaromatic compound in the presence of a nickel catalyst, such as [CpNiCl(SIPr)] or Ni(dppp)Cl₂. nih.gov For this compound, this would typically involve converting the monomer into a Grignard reagent, which then undergoes polymerization.

Stille Coupling Polycondensation: This reaction couples an organotin derivative with an organohalide, catalyzed by a palladium complex. rsc.org It offers good functional group tolerance, which is advantageous for monomers with additional reactive sites like the propene group.

Suzuki Coupling Polymerization: This involves the reaction of a boronic acid or ester derivative with an organohalide, catalyzed by palladium. This method is known for its mild reaction conditions and the low toxicity of its boron-containing byproducts. rsc.org

Direct Arylation Polycondensation (DAP): This newer method offers a more atom-economical route by directly coupling C-H bonds with C-Br bonds, avoiding the need to pre-functionalize the monomer with organometallic groups (like Grignard or organotin reagents). rsc.org

These polymerizations result in poly(thienyl-propene)s, where the thiophene rings form the conjugated backbone responsible for the material's electronic properties, and the propene groups are pendant side chains.

The performance of conjugated polymers is highly dependent on their structural precision, specifically their regioregularity and molecular weight.

Regioregularity: In the polymerization of substituted thiophenes, three coupling possibilities exist: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A high degree of HT coupling leads to a more planar polymer backbone, which enhances π-orbital overlap, increases charge carrier mobility, and results in a red-shifted absorption spectrum. Nickel-catalyzed methodologies, particularly Kumada Catalyst-Transfer Polycondensation (KCTP), have proven highly effective in producing regioregular poly(3-alkylthiophene)s with HT content exceeding 90%. nih.gov The choice of catalyst and ligand, such as using 1,3-bis(diphenylphosphino)propane (B126693) (dppp), is critical for achieving this control. nih.gov

Molecular Weight and Polydispersity: The ability to control the molecular weight (Mₙ) and achieve a narrow molecular weight distribution (low polydispersity index, PDI) is characteristic of a controlled or living polymerization. rsc.org In KCTP, the polymerization can exhibit chain-growth characteristics, allowing the molecular weight to be controlled by the monomer-to-initiator ratio. nih.gov The use of external initiators, such as cis-chloro(phenyl)(dppp)nickel(II), in these polymerizations has been shown to afford polymers with controlled molecular weights and narrow PDI values. nih.gov

Table 1: Polymerization Methods and Control of Macromolecular Properties

Polymerization Method Catalyst System (Example) Key Feature Control Achieved
Kumada Catalyst-Transfer Polycondensation (KCTP) Ni(dppp)Cl₂ Chain-growth mechanism High regioregularity (>90% HT), controlled molecular weight, narrow PDI. nih.govnih.gov
Stille Polycondensation Pd(PPh₃)₄ Tolerance of functional groups Good control over polymer structure with complex monomers. rsc.org
Suzuki Polycondensation Pd₂(dba)₃ / SPhos Mild conditions, low toxicity byproducts Synthesis of well-defined alternating copolymers. rsc.org
Direct Arylation Polycondensation (DAP) Pd₂(dba)₃ Atom-economical (C-H activation) Facile synthesis of random or alternating copolymers. rsc.org

Copolymerization of this compound with other monomers is a powerful strategy to fine-tune the properties of the resulting polymer. By incorporating different monomer units into the polymer chain, properties such as the electronic bandgap, solubility, and film morphology can be precisely engineered. researchgate.net

Alternating Copolymers: These are synthesized by reacting two different difunctional monomers. For instance, polymerizing a dibrominated monomer with a diboronic ester monomer via Suzuki coupling produces a perfectly alternating structure. rsc.org This approach allows for the creation of donor-acceptor polymers with tailored electronic properties.

Random Copolymers: These are formed when three or more monomers are polymerized together, such as in a one-pot direct arylation polymerization. rsc.org This strategy can be used to create materials that exhibit characteristics of multiple chromophores, providing a blend of properties from the constituent monomers.

Block Copolymers: These materials consist of long sequences (blocks) of one monomer type followed by blocks of another. They can be synthesized using living polymerization techniques where a second monomer is added after the first has been fully consumed. This can lead to materials with unique self-assembly properties and enhanced functionality.

Transformations at the Bromine Center for Architectural Diversification

The bromine atom on the thiophene ring of this compound is not only crucial for polymerization but also serves as a reactive handle for modifying the polymer after its initial synthesis. This post-polymerization functionalization allows for the creation of highly complex and diverse molecular architectures.

Once a polymer has been synthesized from this compound, the bromine atoms attached to the polymer backbone are available for further chemical transformations. This allows for the introduction of various functional groups without altering the polymer's main-chain structure. rsc.orgitu.edu.tr

Palladium-catalyzed cross-coupling reactions are ideal for this purpose. researchgate.netacs.org For example, a Suzuki coupling reaction can be performed on the brominated polymer using a boronic acid or ester to attach new aryl groups. nih.gov Similarly, Stille coupling can be used to introduce other functionalities. This approach is highly modular, enabling the synthesis of a library of polymers with different side chains from a single parent polymer. The key advantage is that the properties of the polymer, such as its solubility or electronic characteristics, can be systematically tuned by the choice of the coupled functional group. rsc.org

Table 2: Examples of Post-Polymerization Functionalization Reactions

Reaction Type Coupling Partner (Example) Catalyst System (Example) Resulting Modification
Suzuki Coupling Phenylboronic acid Pd(PPh₃)₄ Attaches phenyl groups to the polymer backbone. nih.gov
Stille Coupling Thienyl(tributyl)stannane Pd/Cu Attaches additional thiophene units as side chains. acs.org
C-H Arylation Aryl Iodide PdCl₂ / AgNO₃/KF Forms C-C bonds with aryl compounds at C-H sites. researchgate.netacs.org
Sonogashira Coupling Terminal Alkyne Pd/Cu Introduces alkynyl groups, extending conjugation.

The true versatility of the bromine handle is realized in its use for creating complex, non-linear polymer architectures. The tolerance of the carbon-bromine bond to certain reaction conditions allows for sequential and selective transformations. acs.orgresearchgate.net

For example, a polymer could be synthesized where only a fraction of the bromine atoms are reacted in a first step. The remaining bromine atoms could then be used in a second, different cross-coupling reaction to introduce another type of functional group, leading to a multifunctional polymer.

This selective reactivity can be exploited to build more intricate structures:

Graft Copolymers: The bromine atoms on the backbone can act as initiation sites for growing new polymer chains, resulting in a "grafted" structure.

Cross-linked Networks: If a difunctional coupling partner is used in the post-polymerization reaction, it can link different polymer chains together, forming a stable network. This can dramatically alter the material's mechanical and thermal properties.

Hyperbranched and Dendritic Structures: By using carefully designed coupling partners, the bromine sites can serve as branching points, leading to the synthesis of highly branched, three-dimensional polymer architectures.

This step-wise, selective derivatization provides a powerful toolbox for moving beyond simple linear polymers to create sophisticated materials with precisely engineered structures and functions. acs.org

Reactivity of the Alkene Functionality in Complex Systems

The propene chain in this compound provides a versatile handle for further molecular functionalization. The reactivity of this alkene is influenced by the electronic properties of the adjacent 5-bromo-2-thienyl group. This group can modulate the electron density of the double bond, thereby affecting its behavior in various chemical transformations, including cycloadditions and other addition reactions. The presence of the stable, halogenated aromatic ring introduces considerations of chemoselectivity, where reactions can be directed to the alkene without disturbing the thiophene core.

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. The alkene in this compound can act as the 2π-electron component (the "enophile") in these transformations.

[4+2] Cycloadditions (Diels-Alder Reaction): The Diels-Alder reaction is a concerted process that joins a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to form a six-membered ring. wikipedia.orgsigmaaldrich.com In this context, this compound would serve as the dienophile. The efficiency of a Diels-Alder reaction is typically enhanced when the dienophile is substituted with electron-withdrawing groups. sigmaaldrich.com The 5-bromo-2-thienyl substituent's electronic effect on the propene unit is crucial. While a simple alkyl group is electron-donating, the aromatic thiophene ring itself has complex electronic properties, and the presence of the electronegative bromine atom adds to this, likely resulting in a weakly activated or electronically neutral dienophile.

For a successful reaction, this compound would react most effectively with electron-rich dienes. The reaction leads to the formation of a substituted cyclohexene (B86901) ring, attaching the bromo-thienyl moiety to a newly formed carbocyclic framework, which can be a valuable step in the synthesis of complex target molecules. wikipedia.org

Table 1: Representative [4+2] Diels-Alder Reactions

This table illustrates the expected products from the reaction of this compound with various dienes.

DieneDienophileExpected Product StructureProduct Name
1,3-ButadieneThis compound4-((5-Bromo-2-thienyl)methyl)cyclohex-1-ene
CyclopentadieneThis compound5-((5-Bromo-2-thienyl)methyl)bicyclo[2.2.1]hept-2-ene
2,3-Dimethyl-1,3-butadieneThis compound4-((5-Bromo-2-thienyl)methyl)-1,2-dimethylcyclohex-1-ene

[3+2] Cycloadditions: These reactions involve a three-atom, 1,3-dipole component reacting with a 2π component (the dipolarophile) to yield a five-membered heterocyclic ring. nih.gov Similar to the Diels-Alder reaction, this compound can act as the dipolarophile. Examples of 1,3-dipoles include nitrones, azides, and nitrile oxides. For instance, reaction with a nitrone could produce an isoxazolidine (B1194047) ring, while reaction with an azide (B81097) would eventually lead to a triazole. The regioselectivity of these additions would be governed by the electronic and steric influences of the bromo-thienyl group. Research on similarly structured bromo-alkenes has shown that such cycloadditions can proceed with high regio- and stereoselectivity. nih.gov

A key aspect of the reactivity of this compound is the ability to selectively transform the alkene while preserving the C-Br bond for subsequent reactions, such as palladium-catalyzed cross-couplings. This requires reaction conditions that are specific to the double bond.

Common alkene transformations that could be applied include:

Epoxidation: The conversion of the alkene to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate for introducing various functionalities.

Dihydroxylation: The addition of two hydroxyl groups across the double bond, which can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions.

Hydrogenation: The reduction of the double bond to a single bond, creating 2-bromo-5-propylthiophene. This is typically accomplished using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). Care must be taken to avoid dehalogenation (removal of the bromine atom), which can sometimes occur under harsh hydrogenation conditions.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond to form a dihalo-propane derivative. This reaction proceeds via a cyclic halonium ion intermediate.

The presence of the bromo-thiophene ring generally does not hinder these standard alkene transformations, provided that appropriate, mild reagents are chosen to ensure chemoselectivity.

Table 2: Potential Alkene Transformations

This table outlines common transformations of the propene group and the reagents typically employed.

Reaction TypeReagent(s)Product StructureGeneral Product Class
Epoxidationm-CPBAOxirane
Syn-Dihydroxylation1. OsO₄, NMO 2. NaHSO₃Diol
Catalytic HydrogenationH₂, Pd/CAlkane
BrominationBr₂ in CCl₄Dibromoalkane

Computational Chemistry and Theoretical Studies on 3 5 Bromo 2 Thienyl 1 Propene

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-(5-bromo-2-thienyl)-1-propene. These studies help in predicting its stability, reactivity, and the sites most susceptible to electrophilic or nucleophilic attack. researchgate.net

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. sbfisica.org.br It has been widely applied to study thiophene (B33073) derivatives to determine their optimized molecular geometries and analyze their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netscispace.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity and that charge transfer can easily occur within the molecule. nih.govresearchgate.net

For derivatives of this compound, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), have been performed to obtain these parameters. researchgate.netresearchgate.net For instance, in a study on a related thienyl chalcone (B49325) derivative, 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one, the HOMO-LUMO energy gap was calculated to be 3.42 eV, indicating semiconductor-like behavior. researchgate.netutm.my The distribution of HOMO and LUMO across the molecule reveals the regions prone to electrophilic and nucleophilic attack, respectively. irjweb.com

CompoundDFT Method/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-oneB3LYP/6-311G(d,p)--3.42 researchgate.netutm.my
Amodiaquine (related quinoline (B57606) derivative)B3LYP/6-311++G(2d,p)--4.09 nih.govresearchgate.netnih.gov
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioateB3LYP/6-31G+(d,p)-0.26751-0.180940.08657 nih.gov

Prediction of Spectroscopic Properties (FT-IR, NMR, UV-Vis)

Computational methods, particularly DFT, are also instrumental in predicting the spectroscopic properties of molecules. nih.govresearchgate.netnih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.

FT-IR and Raman Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can help in the assignment of experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.netscispace.com The calculated frequencies are often scaled to better match the experimental values. scispace.com For example, in the study of 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one, DFT calculations were used to assign the vibrational modes observed in the FT-IR and Raman spectra. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.govresearchgate.netnih.gov These calculated shifts are then compared with experimental NMR data to validate the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.netnih.gov TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, providing insight into the electronic structure and the nature of the transitions (e.g., HOMO to LUMO). researchgate.net In the case of 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one, TD-DFT calculations helped to understand its optical properties and assign the observed electronic transitions. researchgate.netutm.my

Spectroscopic TechniqueComputational MethodPredicted PropertiesApplication
FT-IR/RamanDFT (e.g., B3LYP)Vibrational Frequencies and IntensitiesAssignment of experimental vibrational modes researchgate.netscispace.com
NMRGIAO/DFT¹H and ¹³C Chemical ShiftsStructural confirmation researchgate.netnih.govresearchgate.netnih.gov
UV-VisTD-DFTExcitation Energies, Oscillator Strengths, λmaxUnderstanding electronic transitions and optical properties researchgate.netutm.my

Modeling Reaction Energetics and Transition States

Computational chemistry plays a crucial role in mapping out the energetic landscape of chemical reactions, providing a deeper understanding of reaction mechanisms. nih.gov

Potential Energy Surface (PES) Mapping of Key Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system of atoms as a function of their geometric positions. bohrium.comwayne.edulibretexts.org Exploring the PES allows for the identification of stationary points, which correspond to stable molecules (minima) and transition states (saddle points). bohrium.comwayne.edulibretexts.org

Kinetic and Thermodynamic Considerations for Chemical Transformations

Once the stationary points on the PES have been located, kinetic and thermodynamic parameters for the chemical transformation can be calculated.

Kinetics: The height of the energy barrier at the transition state (the activation energy, Ea) is the primary determinant of the reaction rate. imist.ma Transition State Theory (TST) is often used in conjunction with the calculated PES to estimate reaction rate constants. nih.gov For complex reactions, such as the pyrolysis of propene, computational studies have been used to determine the rate constants of elementary reaction steps. nih.gov These calculations provide valuable data for developing kinetic models of complex chemical processes. nist.govyoutube.com

ParameterSignificanceComputational Approach
Enthalpy of Reaction (ΔH)Determines if a reaction is exothermic or endothermic. nih.govCalculated from the energies of reactants and products on the PES. nih.gov
Gibbs Free Energy of Reaction (ΔG)Determines the spontaneity of a reaction. nih.govCalculated from enthalpy and entropy changes. nih.gov
Activation Energy (Ea)The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. imist.maCalculated as the energy difference between the transition state and the reactants. imist.ma
Rate Constant (k)Quantifies the rate of a chemical reaction.Estimated using Transition State Theory (TST) and the calculated PES. nih.gov

Theoretical Insights into Polymerization Mechanisms and Resulting Polymer Properties

Theoretical studies can provide significant insights into the polymerization of monomers like this compound. The bromo- and allyl- functionalities on the thiophene ring offer potential sites for various polymerization reactions.

Computational modeling can be used to investigate the mechanisms of these polymerization reactions, such as chain-growth or step-growth pathways. By calculating the energetics of initiation, propagation, and termination steps, the most favorable polymerization mechanism can be predicted.

Furthermore, computational methods can be used to predict the properties of the resulting polymer. By modeling short polymer chains (oligomers), it is possible to extrapolate properties such as:

  • Electronic Properties: The HOMO-LUMO gap of the polymer can be calculated to predict its conductivity and potential applications in organic electronics.
  • Structural Properties: The conformation and morphology of the polymer chains can be simulated to understand their solid-state packing and macroscopic properties.
  • While specific theoretical studies on the polymerization of this compound are not extensively reported in the provided search results, the principles of computational polymer chemistry are well-established and could be readily applied to this system.

    Applications in Materials Science and Advanced Functional Systems

    Development of Conjugated Polymers for Organic Electronic Devices

    The synthesis of conjugated polymers is a cornerstone of modern organic electronics. The bromo-functionalization on the thiophene (B33073) ring of 3-(5-Bromo-2-thienyl)-1-propene makes it an ideal monomer for various polymerization techniques, such as Stille, Suzuki, and direct (hetero)arylation polymerizations. These methods are instrumental in creating the extended π-conjugated systems necessary for charge transport in electronic devices. The propene side chain offers a site for further modifications or can be involved in polymerization itself, leading to polymers with unique architectures and properties.

    In the field of organic photovoltaics, the design of donor and acceptor materials with tailored electronic properties is crucial for enhancing power conversion efficiencies (PCEs). Thiophene-based polymers are widely used as donor materials in bulk heterojunction (BHJ) solar cells due to their excellent charge transport characteristics and tunable bandgaps.

    The polymerization of this compound could lead to novel donor polymers. The electronic properties of the resulting polymer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, could be fine-tuned by copolymerizing it with other monomers. The propene group could serve as a point of attachment for solubilizing side chains, which is critical for solution-based processing of the active layer in OSCs. While specific performance data for polymers derived from this exact monomer are not yet widely reported, the general performance of related thiophene-based polymers in OSCs is well-documented.

    Table 1: Representative Performance of Thiophene-Based Polymers in Organic Solar Cells

    Polymer DonorAcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
    P3HTPC61BM~4-5~0.6~10~65
    PTB7-ThPC71BM~9-11~0.75~17~70
    PM6Y6>15~0.85~25>75

    This table presents typical data for well-established thiophene-based polymers to illustrate the potential performance range for materials derived from similar monomers.

    Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. Regioregular poly(3-alkylthiophene)s are a classic example of high-performance p-type semiconductors in OFETs.

    Polymers synthesized from this compound could exhibit favorable charge transport properties. The thiophene rings would form the conjugated backbone for charge delocalization, while the propene side chains could influence the polymer's morphology and packing in thin films, which are critical factors for achieving high charge carrier mobility. The ability to control the regioregularity during polymerization would be key to maximizing performance.

    Table 2: Charge Carrier Mobility of Selected Thiophene-Based Polymers in OFETs

    PolymerDeposition MethodCharge Carrier Mobility (cm²/Vs)On/Off Ratio
    Regioregular P3HTSpin-coating0.01 - 0.110⁵ - 10⁷
    PBTTTSpin-coating0.2 - 1.010⁶ - 10⁸
    P(NDI2OD-T2)Spin-coating0.1 - 0.85 (n-type)10⁵ - 10⁷

    This table showcases the charge carrier mobilities of representative thiophene-containing polymers, providing a benchmark for potential materials derived from this compound.

    Conjugated polymers are also employed as emissive or charge-transporting layers in OLEDs. The color of the emitted light can be tuned by modifying the chemical structure of the polymer to alter its bandgap. Thiophene-containing polymers have been investigated for their electroluminescent properties.

    The incorporation of this compound into conjugated polymers for OLEDs could lead to materials with specific emission characteristics. The propene group could be functionalized to introduce chromophores or to create cross-linkable polymers, which can enhance the stability and performance of the OLED device.

    Role as Monomers and Building Blocks for High-Performance Materials

    Beyond homopolymers, this compound's distinct reactive sites make it a valuable monomer for creating more complex macromolecular structures.

    Block copolymers, which consist of two or more distinct polymer chains linked together, can self-assemble into well-defined nanostructures. This property is highly desirable for applications such as next-generation lithography, drug delivery, and advanced membranes. The synthesis of block copolymers often relies on controlled polymerization techniques.

    The propene group in this compound is amenable to polymerization methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization or ring-opening metathesis polymerization (ROMP) (after appropriate modification). nih.gov This allows for the synthesis of well-defined polymer blocks. Subsequently, the bromo-thiophene moiety can be used as a handle for further reactions, such as click chemistry or cross-coupling, to link these blocks with other polymer chains, forming block copolymers with a thiophene-containing segment. Such materials could combine the electronic properties of the conjugated block with the physical properties of the other block(s).

    Furthermore, the thiophene unit itself can participate in the formation of supramolecular assemblies through non-covalent interactions like π-π stacking. The specific structure of this compound could direct the self-assembly of polymers or oligomers into ordered nanostructures on surfaces, which is of interest for the bottom-up fabrication of electronic circuits.

    Porous organic polymers (POPs), including covalent organic frameworks (COFs), are a class of materials with high surface areas and tunable porosity. They have shown great potential in gas storage, separation, and catalysis. The synthesis of COFs involves the connection of organic building blocks through strong covalent bonds to form crystalline, porous structures.

    The structure of this compound suggests its potential as a precursor for novel porous materials. While the typical monomers for COFs have at least three reactive sites to form a 2D or 3D network, this bifunctional monomer could be used in the synthesis of linear conjugated porous polymers. Alternatively, the propene group could be chemically transformed into a different functional group, creating a tri- or tetra-functional monomer suitable for COF synthesis. Thiophene-based COFs are of particular interest for their potential electronic and photocatalytic properties. techniques-ingenieur.fr

    Emerging Applications in Photonics and Sensing

    The convergence of the electron-rich thiophene ring, the influence of the bromine substituent, and the versatile propene chain in this compound suggests its utility in creating novel materials for photonics and sensing. The inherent properties of the bromothiophene unit are frequently harnessed in the design of organic molecules for light-based technologies and advanced sensor development.

    Fluorescent Probes and Bioimaging Applications

    While specific studies on this compound as a fluorescent probe are not extensively documented, the broader class of thiophene derivatives is well-established in this area. Thiophene-containing fluorophores are known for their excellent photostability, high quantum yields, and tunable emission spectra, making them suitable for various bioimaging applications.

    The concept of Aggregation-Induced Emission (AIE) is particularly relevant. AIE-active molecules, known as AIEgens, are typically non-emissive when dissolved but become highly fluorescent upon aggregation. This phenomenon is often attributed to the restriction of intramolecular motion in the aggregated state. Thiophene-based AIEgens have been developed for a range of applications, including cell imaging and biosensing. The structure of this compound, with its potential for polymerization and functionalization, could serve as a building block for novel AIE-active materials. For instance, the propene group could be utilized to incorporate the molecule into a larger polymeric structure, where the bromothiophene units could exhibit AIE behavior.

    Table 1: Examples of Thiophene-Based Fluorescent Probes and their Properties

    Compound ClassEmission Wavelength (nm)Quantum YieldApplication
    Oligothiophene-BODIPY500-650HighCellular Imaging
    Tetraphenylethene-Thiophene~488ModerateAIE-based Sensing
    Thiophene-based Schiff bases450-550VariableIon Detection

    This table presents data for structurally related compound classes to illustrate the potential of thiophene derivatives and is not specific to this compound.

    Non-Linear Optical Chromophores

    Non-linear optical (NLO) materials are crucial for a variety of photonic applications, including optical data storage, telecommunications, and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability, which is often enhanced in molecules with a strong donor-acceptor framework and a conjugated π-electron system.

    Thiophene rings are excellent π-electron bridges in NLO chromophores due to their aromaticity and polarizability. The introduction of electron-donating and electron-withdrawing groups onto the thiophene ring can significantly enhance the second-order NLO response. In this compound, the bromine atom acts as a weak electron-withdrawing group, and the propene group can be functionalized to introduce stronger donor or acceptor moieties. This makes the core structure a viable scaffold for the design of new NLO chromophores.

    Table 2: Non-Linear Optical Properties of Thiophene-Containing Chromophores

    Chromophore StructureSecond-Order NLO Susceptibility (χ(2))Maximum Absorption (λmax, nm)
    Donor-Thiophene-AcceptorHigh400-600
    Bis(donor)-Thiophene-AcceptorVery High450-650
    Thiophene-based OctupolesModerate to High350-500

    This table presents general data for classes of NLO chromophores containing thiophene to indicate the potential of such structures and is not specific to this compound.

    Analytical and Spectroscopic Characterization Techniques

    Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of organic compounds. While specific ¹H and ¹³C NMR data for 3-(5-bromo-2-thienyl)-1-propene are not readily published, the analysis of its derivatives, such as 3-(5-bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one, provides a framework for its characterization. researchgate.net

    For this compound, one would expect characteristic signals in the ¹H NMR spectrum corresponding to the protons of the allyl group (CH₂=CH-CH₂) and the two protons on the thiophene (B33073) ring. The coupling patterns and chemical shifts would be indicative of their connectivity. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

    In a detailed study of the chalcone (B49325) derivative, 3-(5-bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one, both ¹H and ¹³C NMR were used for structural confirmation. researchgate.net The data provides insight into the electronic environment of the core structure.

    Interactive Table: NMR Data for 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one

    NucleusChemical Shift (ppm)MultiplicityAssignment
    ¹H7.24dThiophene H-4
    ¹H7.15dThiophene H-3
    ¹H7.79dVinyl H-α
    ¹H7.58dVinyl H-β
    ¹H8.33dPhenyl H (ortho to NO₂)
    ¹H8.15dPhenyl H (meta to NO₂)
    ¹³C128.5-Thiophene C-4
    ¹³C131.0-Thiophene C-3
    ¹³C118.2-Thiophene C-5 (C-Br)
    ¹³C143.8-Thiophene C-2
    ¹³C125.1-Vinyl C-α
    ¹³C140.2-Vinyl C-β
    ¹³C182.0-Carbonyl C=O
    ¹³C124.2-Phenyl C (meta to NO₂)
    ¹³C129.8-Phenyl C (ortho to NO₂)
    ¹³C150.1-Phenyl C (C-NO₂)
    ¹³C143.5-Phenyl C (ipso to C=O)

    Note: Data is based on the analysis of a derivative compound as reported in the literature. researchgate.net Actual values for this compound would differ.

    Vibrational Analysis using Infrared (IR) and Raman Spectroscopy

    Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of a compound. For this compound, characteristic IR absorption bands would be expected for C-H stretching of the vinyl and aromatic groups, C=C stretching of the alkene and thiophene ring, and the C-Br stretching mode.

    A comprehensive vibrational analysis has been performed on 3-(5-bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one using both Fourier Transform Infrared (FTIR) and Raman spectroscopy, combined with Density Functional Theory (DFT) calculations. researchgate.net This study provides a detailed assignment of the observed vibrational modes.

    Interactive Table: Key Vibrational Modes for 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one

    Wavenumber (cm⁻¹)SpectroscopyAssignment
    ~3100IR/RamanAromatic C-H stretching
    ~1650IR/RamanCarbonyl (C=O) stretching
    ~1590IR/RamanC=C stretching (alkene and aromatic)
    ~1515IR/RamanAsymmetric NO₂ stretching
    ~1345IR/RamanSymmetric NO₂ stretching
    ~850IRC-H out-of-plane bending
    ~550RamanC-Br stretching

    Note: The data presented is for a chalcone derivative. researchgate.net The vibrational spectrum of this compound would show different characteristic peaks, notably the absence of carbonyl and nitro group vibrations.

    Electronic Absorption and Emission Profiling by UV-Visible Spectroscopy

    UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to determine its absorption properties. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the thiophene ring and the allyl group.

    The electronic properties of 3-(5-bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one have been investigated, revealing an optical band gap of 2.6 eV. researchgate.net This value, corresponding to the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), indicates semiconductor behavior. researchgate.net The study also highlights that substitutions on the phenyl and thienyl rings can significantly affect the absorption profile. researchgate.net

    Interactive Table: Electronic Properties of 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one

    ParameterValueTechnique
    Maximum Absorption (λₘₐₓ)Not explicitly statedUV-Vis Spectroscopy
    Optical Band Gap (E_g)2.6 eVUV-Vis Spectroscopy

    Note: This data is for a derivative and illustrates the electronic characteristics of the extended conjugated system. researchgate.net

    Mass Spectrometric Techniques for Molecular Characterization

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₇H₇BrS), the molecular ion peak in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

    While a specific mass spectrum for this compound is not published in the cited literature, data for related structures such as 3-bromo-1-propene is available. nist.gov The fragmentation of this compound would likely involve the loss of a bromine atom, cleavage of the allyl side chain, and fragmentation of the thiophene ring. High-resolution mass spectrometry (HRMS) could be used to confirm the exact molecular formula.

    X-ray Diffraction for Solid-State Structure and Crystalline Properties

    X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although no crystal structure is available for this compound, detailed crystallographic studies have been conducted on its derivatives, such as (2E)-3-(5-bromo-2-thienyl)-1-(4-hydroxyphenyl)prop-2-en-1-one. researchgate.netscispace.com

    These studies reveal that the molecules adopt a trans configuration around the C=C double bond and are essentially planar. researchgate.net The crystal packing is stabilized by intermolecular interactions like hydrogen bonds. researchgate.net

    Interactive Table: Crystallographic Data for (2E)-3-(5-Bromo-2-thienyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

    ParameterValue
    Chemical FormulaC₁₃H₉BrO₂S
    Molecular Weight309.17
    Crystal SystemOrthorhombic
    Space GroupPbca
    a (Å)13.2344 (8)
    b (Å)11.0471 (8)
    c (Å)16.1466 (9)
    V (ų)2360.7 (3)
    Z8

    Source: Data from a crystallographic study of a derivative compound. researchgate.net

    Electrochemical Methods for Redox Potential Determination and Device Performance

    Electrochemical methods, such as cyclic voltammetry, are employed to study the redox behavior of compounds, determining their oxidation and reduction potentials. This information is critical for assessing their potential use in electronic devices, such as sensors or organic electronics. For thienyl-containing compounds, these properties are of particular interest due to the electron-rich nature of the thiophene ring.

    While specific electrochemical data for this compound is not available, studies on related thienyl-containing systems demonstrate that they undergo reversible oxidation and reduction processes. The potentials for these processes are influenced by the substituents on the thiophene ring and any conjugated systems. This data is crucial for designing materials with specific electronic properties for applications in organic electronics.

    Thermal Analysis and Morphological Characterization of Derived Materials

    Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability, melting points, glass transitions, and decomposition profiles of materials. These properties are especially important for polymers derived from monomers like this compound.

    Studies on polymers derived from related structures, such as poly(phenylene sulfide), show that these materials can exhibit high thermal stability. kpi.ua TGA can determine the onset of decomposition, which for many sulfur-containing aromatic polymers is above 400°C. DSC can reveal information about the material's crystallinity, melting temperature (Tₘ), and glass transition temperature (T₉). kpi.uaresearchgate.net The morphology of such polymers, often investigated by techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), would provide insight into their solid-state structure, which influences their mechanical and physical properties. For example, analysis of polyethylene composites shows how fillers can influence the crystallization and morphology of the polymer matrix. mdpi.com

    Conclusions and Future Research Directions

    Summary of Key Findings on 3-(5-Bromo-2-thienyl)-1-propene

    General knowledge of thiophene (B33073) chemistry allows for postulation on its reactivity. The bromo-substituent is expected to be susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are widely used for creating carbon-carbon bonds. cmu.edursc.org These reactions would enable the connection of the thiophene ring to other aromatic or aliphatic moieties, thereby constructing more complex molecular architectures. The propene group, on the other hand, could potentially undergo addition reactions or be utilized in polymerization processes to create novel polythiophenes. unimore.it

    Unresolved Challenges and Opportunities in Synthesis and Application

    The primary and most significant challenge concerning this compound is the lack of established and optimized synthetic protocols in the public domain. While general methods for the synthesis of similar brominated thiophenes exist, specific conditions and yields for this particular molecule are not documented. This hinders its accessibility for broader research and development.

    Furthermore, the reactivity of the two functional groups—the bromo-thienyl and the propenyl moieties—in the presence of each other presents both a challenge and an opportunity. Selective functionalization of one group while leaving the other intact would be a key challenge to overcome for its use as a versatile building block. For instance, achieving selective cross-coupling at the bromine position without inducing unwanted side reactions at the double bond, or vice versa, would require careful optimization of reaction conditions.

    The potential applications of this compound are, at this stage, purely speculative but can be inferred from the known applications of related compounds. Its structure suggests it could serve as a valuable monomer for the synthesis of functionalized polythiophenes. psu.edu By first modifying the bromine position and then polymerizing the alkene, polymers with precisely tailored side chains could be produced. These materials could find use in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. acs.orgresearchgate.net

    Future Prospects for Halogenated Thiophene-Alkene Architectures in Advanced Materials

    The future of halogenated thiophene-alkene architectures, including this compound, is intrinsically linked to the broader advancements in organic materials science. The demand for new materials with tunable electronic properties, solution processability, and mechanical flexibility continues to drive research in this area.

    One promising avenue is the development of novel conjugated polymers. By utilizing the dual functionality of molecules like this compound, researchers could design and synthesize polymers with unprecedented control over their architecture and properties. For example, post-polymerization modification of a polymer derived from this monomer could introduce functionalities that enhance solubility, promote self-assembly, or enable specific sensing capabilities. acs.org

    Another area of potential is in the development of "molecular inks" for printed electronics. The ability to functionalize the thiophene ring could be used to enhance the solubility and processability of the resulting materials, making them suitable for inkjet or screen printing of electronic components.

    Q & A

    Q. What are the standard synthetic routes for 3-(5-Bromo-2-thienyl)-1-propene, and how can purity be optimized?

    The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura or Heck coupling, to introduce the bromothienyl group to the propenyl backbone. For example, lists reagents like (4-Bromo-2-thienyl)methanol and related intermediates, which may serve as precursors. To optimize purity:

    • Use column chromatography with silica gel (60–120 mesh) and a hexane/ethyl acetate gradient.
    • Confirm purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm.
    • Monitor reaction progress using thin-layer chromatography (TLC) with iodine visualization .

    Q. What spectroscopic techniques are essential for characterizing this compound?

    • Nuclear Magnetic Resonance (NMR):
      • ¹H NMR: Identify protons on the thienyl ring (δ 6.5–7.2 ppm) and propenyl chain (δ 5.0–6.0 ppm for vinyl protons).
      • ¹³C NMR: Detect carbons adjacent to bromine (δ ~110–120 ppm for C-Br).
    • Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS: [M+H]+ peak at m/z 215).
    • FT-IR: Look for C-Br stretching at ~550–650 cm⁻¹ and C=C stretch at ~1600–1680 cm⁻¹ .

    Q. What safety protocols are recommended for handling brominated thiophene derivatives?

    • Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.
    • Work in a fume hood to avoid inhalation of volatile intermediates.
    • Store the compound in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent degradation.
    • Refer to Safety Data Sheets (SDS) for related compounds, such as (2E)-1-(5-bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one, which highlight flammability and skin irritation risks .

    Advanced Research Questions

    Q. How can computational methods like Multiwfn be applied to analyze the electronic properties of this compound?

    Multiwfn software ( ) enables advanced wavefunction analysis:

    • Electrostatic Potential (ESP): Map electron-deficient regions (e.g., near the bromine atom) to predict electrophilic reactivity.
    • Localized Orbital Locator (LOL): Visualize π-conjugation in the thienyl-propenyl system.
    • Density of States (DOS): Compare frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer behavior in materials science applications.
      Example workflow: Optimize geometry at B3LYP/6-311+G(d,p) level in Gaussian, then import outputs into Multiwfn for analysis .

    Q. What crystallographic challenges arise in resolving the structure of bromothienyl-propenyl derivatives, and how are they addressed?

    Single-crystal X-ray diffraction (SCXRD) of similar compounds (e.g., ) reveals:

    • Disorder in the propenyl chain: Mitigate by slow crystallization from dichloromethane/hexane at –4°C.
    • Weak diffraction due to heavy atoms (Br): Use synchrotron radiation or longer exposure times.
    • Data refinement: Apply SHELXL with anisotropic displacement parameters for Br and S atoms. Reported R factors < 0.07 indicate high reliability .

    Q. How does the bromothienyl moiety influence reactivity in catalytic applications?

    The electron-withdrawing bromine group enhances:

    • Electrophilic aromatic substitution (EAS): Directs incoming electrophiles to the 3-position of the thienyl ring.
    • Palladium-catalyzed cross-coupling: Suzuki reactions with aryl boronic acids proceed at 80°C in THF with Pd(PPh₃)₄ (5 mol%).
    • Photocatalytic studies: UV-Vis spectra (λmax ~300 nm) suggest potential in organic photovoltaics due to extended conjugation .

    Methodological Tables

    Q. Table 1. Key Synthetic Intermediates (Adapted from )

    CompoundCAS RNPurityApplication in Synthesis
    (4-Bromo-2-thienyl)methanol79757-77-097%Propenyl chain functionalization
    3-(5-Bromo-2-thienyl)pyridine169050-05-997%Ligand design for catalysis

    Q. Table 2. Computational Parameters for Multiwfn Analysis ()

    Property AnalyzedFunctional/Basis SetOutput Visualization
    Electron Localization Function (ELF)B3LYP/6-311G(d,p)3D isosurface plots (ELF > 0.8)
    Molecular Electrostatic Potential (MEP)HF/STO-3GColor-mapped ESP surfaces

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